molecular formula C16H21NO2 B2733813 Cyclobutyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1208379-64-9

Cyclobutyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Cat. No.: B2733813
CAS No.: 1208379-64-9
M. Wt: 259.349
InChI Key: UENADCRDSZTRAA-UHFFFAOYSA-N
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Description

Cyclobutyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a synthetic organic compound that features a cyclobutyl group, a methoxyphenyl group, and a pyrrolidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

Mechanism of Action

The mechanism of action of Cyclobutyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is unique due to its combination of a cyclobutyl group, a methoxyphenyl group, and a pyrrolidinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

Cyclobutyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is an organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and comparative analysis with similar compounds.

Structural Characteristics

The compound is characterized by:

  • Cyclobutyl ring : A four-membered carbon ring that contributes to its unique conformational properties.
  • Pyrrolidine moiety : A five-membered ring containing nitrogen, which is crucial for its interaction with biological targets.
  • Methanone functional group : This group enhances the compound's reactivity and potential interactions.

The presence of a 4-methoxyphenyl group increases lipophilicity, which may influence the compound's pharmacokinetics and interaction with biological macromolecules.

Biological Activity

Preliminary studies suggest that this compound exhibits several promising biological activities, including:

  • Antiviral Activity : Initial investigations indicate potential efficacy against certain viral pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
  • Neuropharmacological Effects : Its structural similarity to known neuroactive compounds suggests possible applications in treating neurological disorders.

The mechanism of action involves the compound's interaction with specific receptors or enzymes in the body. The unique structural features allow it to bind effectively to these targets, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways involved.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving nitrogen-containing precursors.
  • Attachment of the Methoxyphenyl Group : The methoxyphenyl moiety is introduced via electrophilic aromatic substitution or similar methods.
  • Cyclobutyl Group Formation : This step may involve cyclization reactions that incorporate cyclobutyl precursors.
  • Final Assembly : Coupling all components to yield the final product.

These synthetic routes can vary based on desired yields and purity levels, with industrial applications focusing on optimizing conditions for large-scale production.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is valuable:

Compound NameKey FeaturesBiological Activity
3-(4-Methoxyphenyl)-pyrrolidineLacks cyclobutyl ringSimilar neuroactive properties
Cyclobutyl(4-methylphenyl)pyrrolidin-1-yl)methanoneDifferent substituentsVariations in enzyme inhibition
5-(4-Methoxyphenyl)-1,3-oxazoleContains oxazole instead of pyrrolidineDifferent pharmacological profile

The combination of a cyclobutyl ring with a pyrrolidine structure and methanone functionality distinguishes this compound from others, potentially leading to unique pharmacological profiles.

Case Studies and Research Findings

Research has demonstrated the compound's potential in various applications:

  • Antiviral Studies : In vitro studies have shown that this compound inhibits viral replication in specific cell lines, suggesting its utility in antiviral drug development.
  • Neuropharmacology : Animal models have indicated that this compound may improve cognitive functions, warranting further investigation into its effects on neurodegenerative diseases .
  • Enzyme Interaction Studies : Detailed kinetic studies reveal that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Properties

IUPAC Name

cyclobutyl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-19-15-7-5-12(6-8-15)14-9-10-17(11-14)16(18)13-3-2-4-13/h5-8,13-14H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENADCRDSZTRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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